
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C27H34N4O2 and its molecular weight is 446.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C23H30N6O4
- Molecular Weight: 454.5 g/mol
- Structural Features: It includes a dimethylamino group, a piperazine ring, and a naphthalenyloxy moiety, which contribute to its biological activity.
Antiallergic Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antiallergic properties. For instance, a related compound demonstrated an IC50 value of 310 nM in inhibiting tritiated mepyramine binding to H1 histaminic receptors, suggesting potential applications in allergy treatments .
Anticonvulsant Activity
Analogous compounds have also been evaluated for their anticonvulsant properties. A study identified several derivatives that exhibited efficacy in maximal electroshock (MES) tests, indicating their potential as antiepileptic agents. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant activity .
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Histamine Receptors: The compound's ability to inhibit H1 receptors may explain its antiallergic effects.
- Sodium Channels: Some derivatives have shown binding affinity to neuronal voltage-sensitive sodium channels, which is critical for their anticonvulsant action.
- Enzyme Inhibition: The sulfonamide group present in related compounds suggests potential antimicrobial activity through inhibition of bacterial cell wall synthesis.
Study on Antiallergic Effects
In a controlled study involving guinea pigs, several derivatives were tested for their antiallergic activity using the passive foot anaphylaxis (PFA) assay. While no derivative showed significant activity at 10 mg/kg in the guinea pig anaphylaxis assay, the findings support further exploration into modifying the compound for enhanced efficacy .
Evaluation of Anticonvulsant Properties
A comprehensive evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated varying degrees of anticonvulsant activity. Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg, with results indicating that certain analogs provided significant protection against seizures in animal models . The study emphasized the role of lipophilicity in the pharmacokinetics and duration of action.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[2-(dimethylamino)ethyl]-4-fluorophenyl-1-piperazinecarboxamide | Dimethylamino, piperazine | Antiallergic (IC50 = 310 nM) |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorophenyl, piperazine | Anticonvulsant (active in MES test) |
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide | Dimethylamino, sulfonamide | Antimicrobial potential |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that derivatives containing piperazine and dimethylamino groups can inhibit tumor cell proliferation through mechanisms such as:
- Enzyme inhibition : Targeting specific metabolic pathways involved in cancer progression.
- Receptor modulation : Interacting with cellular receptors to alter signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation, which is critical in treating infections resistant to conventional antibiotics.
Case Studies
-
Synthesis and Evaluation of Analogues :
A study published in MDPI explored the synthesis of various analogues of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide. The evaluation demonstrated significant activity against specific cancer cell lines, suggesting that modifications to the core structure can enhance efficacy against tumors . -
Mechanistic Studies :
In another investigation, the mechanisms of action were elucidated through in vitro assays demonstrating how the compound affects cell signaling pathways involved in apoptosis and cell cycle regulation . These findings highlight its potential as a therapeutic agent in oncology.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-29(2)24-11-8-22(9-12-24)26(31-16-14-30(3)15-17-31)19-28-27(32)20-33-25-13-10-21-6-4-5-7-23(21)18-25/h4-13,18,26H,14-17,19-20H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFSXIZCUJVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.